N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE
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Overview
Description
N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and an ethyl-phenylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the piperazine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-[1-(2-nitrobenzyl)-4-piperidinyl]ethyl]benzamide
- N-Benzyl-N’-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide
Uniqueness
N-{2-[4-(4-NITROBENZYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrobenzyl group with a piperazine ring and an ethyl-phenylethanediamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c27-20(21(28)23-18-4-2-1-3-5-18)22-10-11-24-12-14-25(15-13-24)16-17-6-8-19(9-7-17)26(29)30/h1-9H,10-16H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSRMGCCVIOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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